An In-Depth Technical Guide to the Physical Properties of Trichloro(undecyl)silane
An In-Depth Technical Guide to the Physical Properties of Trichloro(undecyl)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role and Significance of Alkyltrichlorosilanes
Trichloro(undecyl)silane belongs to the alkyltrichlorosilane family, a class of organosilicon compounds pivotal in surface science, materials chemistry, and nanotechnology. These molecules serve as versatile surface modifying agents, capable of forming robust, self-assembled monolayers (SAMs) on a variety of hydroxylated substrates such as silicon wafers, glass, and metal oxides. The resulting hydrophobic coatings are instrumental in applications ranging from microelectronics and medical implants to anti-fouling surfaces and advanced drug delivery systems.
The fundamental reactivity of the trichlorosilyl headgroup with surface silanol groups, coupled with the van der Waals interactions of the undecyl chains, dictates the formation of a dense, well-ordered monolayer. Understanding the physical properties of trichloro(undecyl)silane is therefore paramount for controlling the deposition process and tailoring the interfacial properties for specific applications. This guide provides a comprehensive overview of these properties, grounded in established scientific principles and experimental observations from closely related homologs.
Core Physical Properties of Trichloro(undecyl)silane
| Physical Property | Trichloro(octyl)silane (C8H17SiCl3) | Trichloro(undecyl)silane (C11H23SiCl3) | Trichloro(dodecyl)silane (C12H25SiCl3) |
| CAS Number | 5283-66-9 | Not available | 4484-72-4 |
| Molecular Formula | C8H17Cl3Si | C11H23Cl3Si | C12H25Cl3Si |
| Molecular Weight ( g/mol ) | 247.67 | 289.75 (Calculated) | 303.77 |
| Appearance | Clear liquid | Colorless to light yellow liquid (Expected) | Colorless to light yellow liquid |
| Odor | - | Pungent, hydrochloric acid-like (Expected) | Sharp, like hydrochloric acid; pungent and irritating |
| Density (g/mL at 25 °C) | 1.07 | ~1.04 (Estimated) | 1.028 |
| Boiling Point (°C) | 233 (at 731 mmHg) | ~270-280 (at 760 mmHg) (Estimated) | 294 |
| Melting Point (°C) | - | - | -30 |
| Refractive Index (n20/D) | 1.447 | ~1.451 (Estimated) | 1.454 |
| Solubility | Soluble in organic solvents | Soluble in organic solvents (Expected) | Soluble in parts of organic solvents |
| Reactivity | Reacts with water | Reacts readily with water and moisture | Decomposed by moisture or water to hydrochloric acid |
Rationale for Estimated Values: The physical properties of homologous series of n-alkyl compounds typically exhibit predictable trends with increasing chain length. Density tends to decrease slightly as the alkyl chain lengthens due to the increasing contribution of the less dense hydrocarbon tail. The boiling point increases with molecular weight due to stronger van der Waals forces. The refractive index also shows a slight increase with the addition of each methylene group.
Reactivity and Handling Considerations
A defining characteristic of trichloro(undecyl)silane, like all chlorosilanes, is its high reactivity towards protic substances, most notably water. This reactivity is the basis for its utility in surface modification but also necessitates careful handling to ensure experimental success and safety.
Hydrolysis: The Foundation of Self-Assembled Monolayers
The primary reaction of interest is the hydrolysis of the silicon-chlorine bonds. In the presence of trace amounts of water, either in the solvent or on the substrate surface, the trichlorosilyl group undergoes rapid hydrolysis to form silanetriols. These intermediates are highly reactive and readily condense with surface hydroxyl groups (e.g., Si-OH on a silicon wafer) and with each other to form a stable, cross-linked polysiloxane network covalently bonded to the surface.
Caption: Hydrolysis of Trichloro(undecyl)silane and subsequent condensation on a hydroxylated surface to form a self-assembled monolayer.
Safety and Handling Protocols
The vigorous reaction with water means that trichloro(undecyl)silane is moisture-sensitive and corrosive. The hydrolysis reaction liberates hydrogen chloride (HCl) gas, which is a strong irritant to the respiratory system and can cause severe skin and eye burns upon contact. Therefore, all handling must be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.
Mandatory Personal Protective Equipment (PPE):
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Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).
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Eye Protection: Safety goggles and a face shield.
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Lab Coat: A flame-retardant lab coat.
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Respiratory Protection: In case of inadequate ventilation, a respirator with an acid gas cartridge is necessary.
Spill and Waste Disposal: Spills should be absorbed with an inert, dry material (e.g., sand or vermiculite) and transferred to a sealed container for disposal. Due to its reactivity, trichloro(undecyl)silane should never be mixed with water or aqueous waste streams. All waste must be disposed of in accordance with local, state, and federal regulations for hazardous materials.
Experimental Methodologies for Characterization
The successful application of trichloro(undecyl)silane in surface modification relies on the ability to verify the quality and properties of the resulting monolayer. The following are standard experimental workflows for the deposition and characterization of alkyltrichlorosilane SAMs.
Workflow for Self-Assembled Monolayer Formation
The formation of a high-quality SAM is critically dependent on substrate preparation, solvent purity, and controlled reaction conditions. The presence of a thin layer of adsorbed water on the substrate is often necessary to initiate the hydrolysis and condensation process.
Caption: A generalized experimental workflow for the deposition of a Trichloro(undecyl)silane self-assembled monolayer.
Characterization Techniques
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Contact Angle Goniometry: This is a simple yet powerful technique to assess the hydrophobicity of the modified surface. A high water contact angle (>100°) is indicative of a well-formed, dense monolayer.
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Ellipsometry: This optical technique measures the thickness of the deposited film with sub-nanometer resolution, allowing for the verification of monolayer formation.
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X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition of the surface, confirming the presence of silicon, carbon, and the absence of chlorine in the final film.
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Atomic Force Microscopy (AFM): AFM is used to visualize the topography of the monolayer, assessing its smoothness and uniformity.
Conclusion
Trichloro(undecyl)silane is a valuable molecule for the creation of hydrophobic surfaces through self-assembly. While specific physical data for this compound is not widely published, its properties can be reliably inferred from its homologous neighbors. The key to its utility lies in the controlled hydrolysis of its trichlorosilyl headgroup, a reaction that demands careful handling due to its moisture sensitivity and the corrosive nature of its byproduct. By following established protocols for deposition and characterization, researchers can effectively leverage the properties of trichloro(undecyl)silane to engineer surfaces with tailored functionalities for a wide array of scientific and technological applications.
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- Carl Roth. (n.d.).
